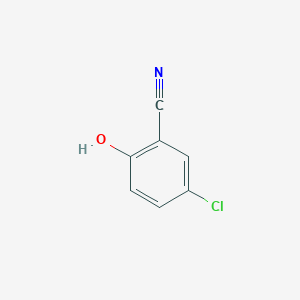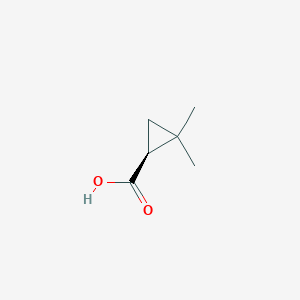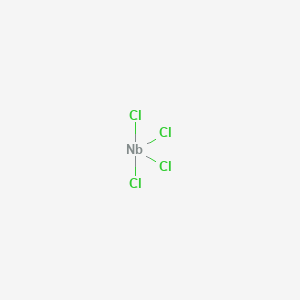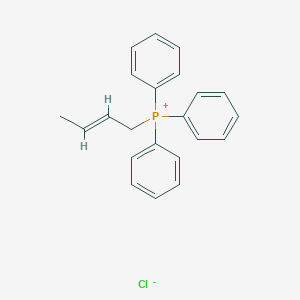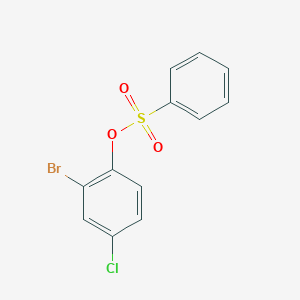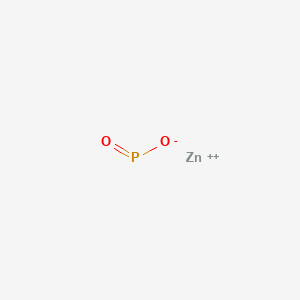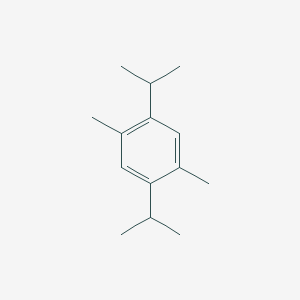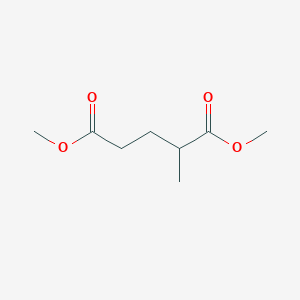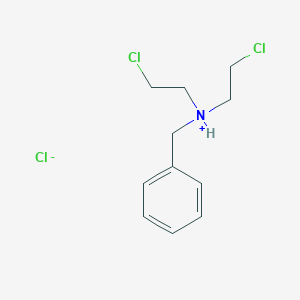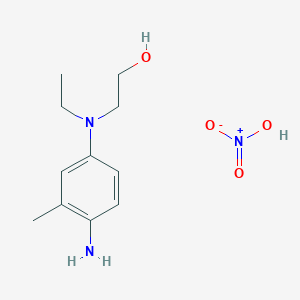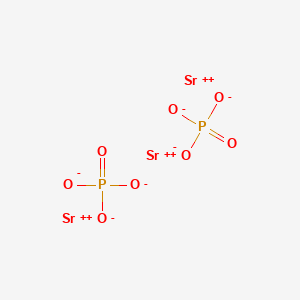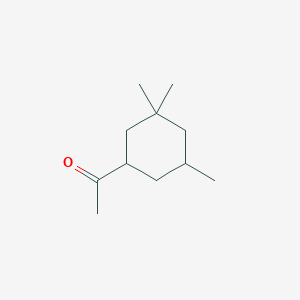![molecular formula C8H13N B085213 9-Azabicyclo[6.1.0]non-8-ene CAS No. 14747-97-8](/img/structure/B85213.png)
9-Azabicyclo[6.1.0]non-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Azabicyclo[6.1.0]non-8-ene, commonly known as 9-ABN, is a bicyclic compound that has been extensively studied due to its potential applications in scientific research. This compound is a derivative of norbornene and possesses a unique chemical structure that makes it useful in various fields of study. In
作用機序
The mechanism of action of 9-ABN involves its binding to nAChRs. This binding results in the activation of these receptors, leading to the influx of ions such as calcium and sodium into the cell. This influx of ions can lead to various physiological effects, including muscle contraction and neurotransmitter release.
生化学的および生理学的効果
The biochemical and physiological effects of 9-ABN are primarily related to its binding to nAChRs. Studies have shown that 9-ABN can enhance cognitive function and improve memory retention in animal models. Additionally, 9-ABN has been shown to have analgesic effects, making it a potential candidate for pain management.
実験室実験の利点と制限
One of the main advantages of using 9-ABN in lab experiments is its selectivity for specific subtypes of nAChRs. This selectivity allows researchers to study the function of individual receptor subtypes, which can be difficult to do with other ligands. However, one limitation of using 9-ABN is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for the use of 9-ABN in scientific research. One potential area of study is the development of new drugs for pain management based on the analgesic effects of 9-ABN. Additionally, further research is needed to fully understand the mechanism of action of 9-ABN and its effects on nAChRs. This understanding could lead to the development of new therapies for neurological disorders such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 9-ABN is a unique compound with potential applications in various fields of scientific research. Its selectivity for specific subtypes of nAChRs makes it a useful tool for studying the function of these receptors. However, careful dosing and monitoring are required to ensure the safety of experimental subjects. Further research is needed to fully understand the mechanism of action of 9-ABN and its potential therapeutic applications.
合成法
The synthesis of 9-ABN involves the reaction of norbornene with an amine, typically pyrrolidine, in the presence of a palladium catalyst. This reaction results in the formation of 9-ABN, which can be purified through various methods such as column chromatography or recrystallization. The yield of this synthesis method can vary depending on the reaction conditions, but it typically ranges from 50-70%.
科学的研究の応用
9-ABN has been extensively studied for its potential applications in scientific research. One of the most significant uses of 9-ABN is as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 9-ABN has been shown to selectively bind to specific subtypes of nAChRs, making it a useful tool for studying the function of these receptors.
特性
CAS番号 |
14747-97-8 |
|---|---|
製品名 |
9-Azabicyclo[6.1.0]non-8-ene |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC名 |
9-azabicyclo[6.1.0]non-1(9)-ene |
InChI |
InChI=1S/C8H13N/c1-2-4-6-8-7(9-8)5-3-1/h7H,1-6H2 |
InChIキー |
SUGPTSHNUYZCSW-UHFFFAOYSA-N |
SMILES |
C1CCCC2=NC2CC1 |
正規SMILES |
C1CCCC2=NC2CC1 |
同義語 |
9-Azabicyclo[6.1.0]non-8-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)
![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)
